

Application Note: Quantitative Analysis of Sofosbuvir Impurities by qNMR

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Compound of Interest		
Compound Name:	Sofosbuvir impurity G	
Cat. No.:	B15566924	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As with any pharmaceutical active ingredient, the presence of impurities, which can arise from the manufacturing process, degradation, or storage, must be carefully monitored and controlled to ensure the safety and efficacy of the drug product.[1][3] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful analytical technique for the precise purity determination and quantification of impurities in pharmaceuticals.[4][5] This application note provides a detailed protocol for the quantitative analysis of Sofosbuvir and its impurities using both ¹H and ³¹P qNMR.

Quantitative NMR offers a primary method of measurement, allowing for the determination of compound purity and concentration without the need for a specific reference standard for each impurity.[4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal, enabling accurate quantification.[4][5] For Sofosbuvir, an organophosphorus compound, ³¹P qNMR presents a simplified spectrum compared to ¹H qNMR, which can have complex and overlapping signals, making quantification challenging.[6]

Types of Sofosbuvir Impurities

Impurities in Sofosbuvir can be broadly categorized as:

Methodological & Application

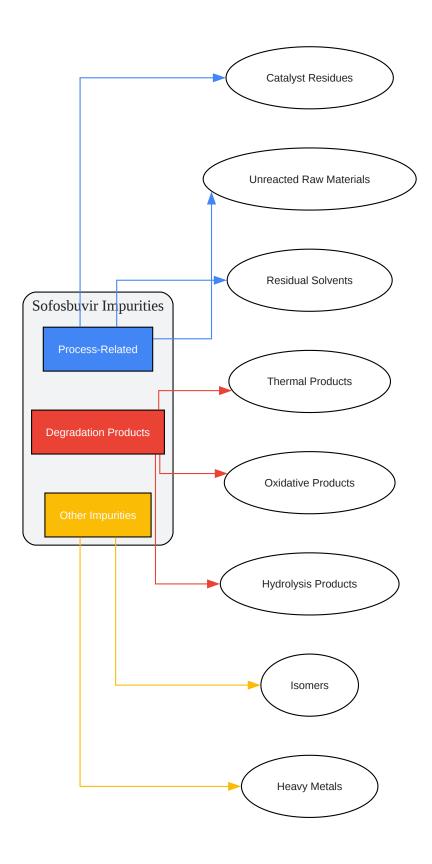




- Process-Related Impurities: These include residual solvents (e.g., methanol, ethanol), unreacted starting materials, and residues of catalysts (e.g., palladium).[1]
- Degradation Products: Sofosbuvir is susceptible to degradation under stress conditions such as acidic, alkaline, and oxidative environments.[8][9][10] Hydrolysis and oxidation can lead to the formation of various degradation products.[8][9]
- Other Impurities: This category includes heavy metals and various related compounds and isomers.[1][3][11]

Below is a diagram illustrating the logical relationship of Sofosbuvir impurities.





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Figure 1: Logical relationship of Sofosbuvir impurities.



Quantitative Data Summary

The following tables summarize the quantitative data from qNMR studies on Sofosbuvir purity and forced degradation studies that identify potential impurities.

Table 1: Purity of Sofosbuvir Determined by qNMR

qNMR Method	Solvent	Internal Standard	Purity (%)	Reference
¹ H-qNMR	Methanol-d₄	1,4-BTMSB-d ₄	99.07 ± 0.50	[6][7]
³¹ P-qNMR	Methanol-d₄	Phosphonoacetic acid (PAA)	100.63 ± 0.95	[6][7]
¹H-qNMR	DMSO-d ₆	DSS-d ₆	99.44 ± 0.29	[6][12]
³¹ P-qNMR	DMSO-d ₆	Phosphonoacetic acid (PAA)	99.10 ± 0.30	[6][12]

Note: The use of an aprotic solvent like DMSO-d₆ is preferable for ³¹P-qNMR to avoid issues with deuterium exchange affecting the internal standard.[6][7][12]

Table 2: Sofosbuvir Degradation Products Identified Under Forced Conditions



Stress Condition	Degradation (%)	Degradation Product (DP)	m/z	Reference
Acidic (0.1N HCl)	23%	DP I	488	[8][9]
Alkaline (0.1N NaOH)	50%	DP II	393.3	[8][9]
Oxidative (H ₂ O ₂)	19.02%	DP III	393	[8][9]
Acid Hydrolysis (1N HCl, 80°C, 10h)	8.66%	(R)- ((2R,3R,4R,5R)- 5-(2,4-dioxo-3,4- dihydropyrimidin- 1(2H)-yl)-4- fluoro-3-hydroxy- 4- methyltetrahydrof uran-2-yl)methyl phenyl hydrogen phosphate	416.08	[10]
Base Hydrolysis (0.5N NaOH, 60°C, 24h)	45.97%	(S)-isopropyl 2- ((R)- (((2R,3R,4R,5R)- 5-(2,4-dioxo-3,4- dihydropyrimidin- 1(2H)-yl)-4- fluoro-3-hydroxy- 4- methyltetrahydrof uran-2- yl)methoxy) (hydroxy)phosph orylamino)propa noate	453.13	[10]
Oxidative (30% H ₂ O ₂ , 80°C, 2 days)	0.79%	(S)-isopropyl 2- ((S)- (((2R,4S,5R)-5-	527.15	[10]



dihydropyrimidin-1(2H)-yl)-4fluoro-4-methyl-3oxotetrahydrofur an-2-yl)methoxy)

(2,4-dioxo-3,4-

(phenoxy)phosph

orylamino)propa

noate

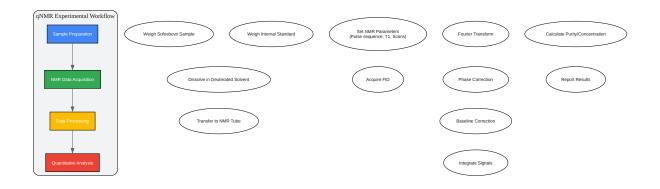
Experimental Protocols

The following protocols provide a general framework for the quantitative analysis of Sofosbuvir impurities by qNMR. Method parameters should be optimized and validated for specific instrumentation and impurities of interest.

Experimental Workflow

The overall workflow for qNMR analysis is depicted below.





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Figure 2: qNMR experimental workflow.

- 1. Materials and Instrumentation
- NMR Spectrometer: 400 MHz or higher field strength.
- NMR Tubes: High-precision 5 mm NMR tubes.
- Analytical Balance: Accurate to at least 0.01 mg.
- Sofosbuvir Sample: Active pharmaceutical ingredient (API) or drug product.
- Internal Standard (IS):



- For ¹H-qNMR: Sodium 4,4-dimethyl-4-silapentanesulfonate-d₆ (DSS-d₆) or 1,4-bis(trimethylsilyl)benzene-d₄ (1,4-BTMSB-d₄).
- For ³¹P-qNMR: Phosphonoacetic acid (PAA).
- The internal standard should be of high purity, stable, non-reactive, and have signals that do not overlap with the analyte or impurity signals.[5]
- Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄. DMSO-d₆ is recommended for ³¹P-qNMR.[6][12]
- 2. Sample Preparation Protocol
- Accurately weigh approximately 10-20 mg of the Sofosbuvir sample into a clean, dry vial.
- Accurately weigh an appropriate amount of the selected internal standard into the same vial
 to achieve a near equimolar ratio with the analyte.
- Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the vial.
- Ensure complete dissolution of both the sample and the internal standard, using gentle vortexing if necessary.
- Transfer the solution to a high-precision NMR tube.
- 3. NMR Data Acquisition Protocol
- For ¹H-qNMR:
 - Insert the NMR tube into the spectrometer and allow the sample to equilibrate to the probe temperature.
 - Tune and shim the probe.
 - Determine the 90° pulse width.
 - Measure the spin-lattice relaxation time (T₁) of the signals to be integrated (both for Sofosbuvir and the internal standard).



- Set the relaxation delay (D1) to be at least 5 times the longest T₁ value to ensure full relaxation.
- Acquire the spectrum using a simple pulse program (e.g., zg) with a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- For ³¹P-qNMR:
 - Follow the same initial steps for sample insertion, equilibration, tuning, and shimming.
 - Determine the 90° pulse width for ³¹P.
 - Measure the T₁ of the phosphorus signals for Sofosbuvir and the internal standard (PAA).
 - Set the relaxation delay (D1) to be at least 5 times the longest T1.
 - Acquire the ³¹P spectrum, often with proton decoupling, using a sufficient number of scans.
- 4. Data Processing and Analysis
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Carefully phase the spectrum manually.
- Apply a baseline correction.
- Integrate the well-resolved, characteristic signals of both Sofosbuvir and the internal standard. For impurities, integrate their corresponding unique signals.
- Use the following equation to calculate the purity of Sofosbuvir or the amount of an impurity:

Where:

- I = Integral value of the signal
- N = Number of nuclei giving rise to the signal



- MW = Molecular weight
- m = mass
- P_IS = Purity of the internal standard
- Subscripts 'analyte' and 'IS' refer to the analyte (Sofosbuvir or impurity) and the internal standard, respectively.

Conclusion

Quantitative NMR is a highly accurate and reliable method for determining the purity of Sofosbuvir and quantifying its process-related and degradation impurities. Both ¹H-qNMR and ³¹P-qNMR can be effectively employed, with ³¹P-qNMR offering the advantage of simpler spectra for this organophosphorus compound. The use of an aprotic solvent such as DMSO-d₆ is recommended to enhance the accuracy of the measurements, particularly for ³¹P-qNMR. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement qNMR for the quality control of Sofosbuvir.

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